Methanesulfonamide, 1,1,1-trifluoro-N-(3-(((2R,3S,4R)-6-((5-fluoro-2-benzothiazolyl)methoxy)-3,4-dihydro-4-hydroxy-2-methyl-2H-1-benzopyran-3-yl)methyl)phenyl)-
Overview
Description
CP-195494 is a benzothiazole derivative that has been studied as a leukotriene receptor antagonist.
Preparation Methods
The synthesis of CP-195494 involves several key steps:
Aldol Condensation: Acetophenone reacts with 3-nitrobenzaldehyde in the presence of sodium methoxide in methanol at room temperature to form an enone.
Hydrogenation: The double bond in the enone is hydrogenated over palladium on carbon in a methanol-tetrahydrofuran mixture, simultaneously reducing the nitro group and performing O-benzyl hydrogenolysis to yield a hydroxy ketone.
Acylation: The hydroxy ketone is acylated with acetyl chloride in the presence of triethylamine and catalytic dimethylaminopyridine to form an ester-amide.
Cyclization: The ester-amide is cyclized to chromenone using sodium hydride in dimethyl sulfoxide, followed by hydrochloric acid in refluxing acetic acid.
Hydrolysis and Sulfonamide Formation: Acidic hydrolysis of the amide gives an amine, which is then treated with triflic anhydride and triethylamine to form the corresponding sulfonamide.
Demethylation and Alkylation: The ether is demethylated with hydrobromic acid in acetic acid to give a phenol, which is then alkylated with 2-(chloromethyl)-5-fluorobenzothiazole.
Reduction and Resolution: The chromenone is reduced with L-Selectride in tetrahydrofuran at -78°C to give racemic chromanone, which is then resolved into its enantiomers.
Chemical Reactions Analysis
CP-195494 undergoes various chemical reactions:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: The nitro group in its precursor can be reduced to an amine.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents: Sodium methoxide, palladium on carbon, acetyl chloride, triethylamine, dimethylaminopyridine, sodium hydride, triflic anhydride, hydrobromic acid, and L-Selectride.
Major Products: The major products formed include hydroxy ketones, ester-amides, chromenones, sulfonamides, and phenols.
Scientific Research Applications
CP-195494 has been explored for various scientific research applications:
Chemistry: It serves as a model compound for studying leukotriene receptor antagonists.
Biology: It is used in research to understand the role of leukotriene receptors in inflammatory processes.
Medicine: Potential therapeutic applications include the treatment of asthma and other inflammatory diseases.
Industry: It is used in the development of new anti-inflammatory drugs.
Mechanism of Action
CP-195494 exerts its effects by binding to leukotriene receptors, thereby inhibiting the action of leukotrienes, which are inflammatory mediators. This inhibition reduces inflammation and related symptoms. The molecular targets include leukotriene receptors, and the pathways involved are those related to the inflammatory response .
Comparison with Similar Compounds
CP-195494 is unique due to its specific benzothiazole structure and its potent leukotriene receptor antagonistic activity. Similar compounds include:
Montelukast: Another leukotriene receptor antagonist used in the treatment of asthma.
Zafirlukast: Similar to montelukast, it is used to manage asthma symptoms.
Pranlukast: Another leukotriene receptor antagonist with similar applications.
These compounds share the common feature of leukotriene receptor antagonism but differ in their chemical structures and specific pharmacological profiles.
Properties
CAS No. |
158103-57-2 |
---|---|
Molecular Formula |
C26H22F4N2O5S2 |
Molecular Weight |
582.6 g/mol |
IUPAC Name |
1,1,1-trifluoro-N-[3-[[(2R,3S,4R)-6-[(5-fluoro-1,3-benzothiazol-2-yl)methoxy]-4-hydroxy-2-methyl-3,4-dihydro-2H-chromen-3-yl]methyl]phenyl]methanesulfonamide |
InChI |
InChI=1S/C26H22F4N2O5S2/c1-14-19(10-15-3-2-4-17(9-15)32-39(34,35)26(28,29)30)25(33)20-12-18(6-7-22(20)37-14)36-13-24-31-21-11-16(27)5-8-23(21)38-24/h2-9,11-12,14,19,25,32-33H,10,13H2,1H3/t14-,19-,25-/m1/s1 |
InChI Key |
OQMSTTQHFRKDFE-LNMSCABWSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](C2=C(O1)C=CC(=C2)OCC3=NC4=C(S3)C=CC(=C4)F)O)CC5=CC(=CC=C5)NS(=O)(=O)C(F)(F)F |
SMILES |
CC1C(C(C2=C(O1)C=CC(=C2)OCC3=NC4=C(S3)C=CC(=C4)F)O)CC5=CC(=CC=C5)NS(=O)(=O)C(F)(F)F |
Canonical SMILES |
CC1C(C(C2=C(O1)C=CC(=C2)OCC3=NC4=C(S3)C=CC(=C4)F)O)CC5=CC(=CC=C5)NS(=O)(=O)C(F)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CP195494; CP 195494; CP-195494; (+)-CP-195494; UNII-1D055URF6U. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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